molecular formula C9H5BrINO2 B1412529 Methyl 5-bromo-2-cyano-4-iodobenzoate CAS No. 1805419-80-0

Methyl 5-bromo-2-cyano-4-iodobenzoate

Cat. No.: B1412529
CAS No.: 1805419-80-0
M. Wt: 365.95 g/mol
InChI Key: QOTDMSMHVAPRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-cyano-4-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 and a molecular weight of 365.95 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

methyl 5-bromo-2-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-7(10)8(11)2-5(6)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTDMSMHVAPRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cyano-4-iodobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-4-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-4-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyano group allows it to act as an electrophile, while the bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-cyano-4-iodobenzoate is unique due to the combination of bromine, cyano, and iodine substituents on the benzene ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 5-bromo-2-cyano-4-iodobenzoate is a halogenated organic compound that has attracted attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including bromine, iodine, and a cyano group attached to a benzoate structure. The molecular formula is C10_{10}H6_{6}BrI1_{1}N1_{1}O2_{2}, which contributes to its distinct chemical reactivity and biological activity.

Key Structural Features

FeatureDescription
Bromine Atom Enhances reactivity through electrophilic substitution.
Iodine Atom Provides additional reactivity and stability in reactions.
Cyano Group Increases polarity and ability to form hydrogen bonds.

The biological activity of this compound is attributed to its interaction with various biomolecules. The presence of multiple functional groups allows it to participate in nucleophilic substitutions and other chemical reactions that can modify biological targets such as enzymes and receptors.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including cytochrome P450 isoforms, which play critical roles in drug metabolism and pharmacokinetics.
  • Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of protein kinases, essential for cellular regulation.

Biological Activity

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, demonstrating promising results.

Antibacterial and Antifungal Properties

MicroorganismActivity
Escherichia coli Effective growth inhibition observed.
Staphylococcus aureus Significant antibacterial activity noted.
Candida albicans Exhibits antifungal effects in vitro.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against clinical isolates of E. coli and S. aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 μg/mL for E. coli and 16 μg/mL for S. aureus, indicating strong antibacterial potential.
  • Cancer Research Applications : In a photodynamic therapy study, this compound was evaluated for its ability to induce apoptosis in cancer cells when activated by light exposure. Results showed a significant reduction in cell viability (up to 70% at optimal concentrations) compared to control groups.
  • Mechanistic Insights : Further investigations revealed that the compound's interaction with protein kinases led to altered phosphorylation states of key signaling proteins involved in cell proliferation and survival pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-2-cyano-4-iodobenzoate
Reactant of Route 2
Methyl 5-bromo-2-cyano-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.